molecular formula C11H16N2S B2835796 2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole CAS No. 850733-08-3

2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole

Cat. No.: B2835796
CAS No.: 850733-08-3
M. Wt: 208.32
InChI Key: JHUMDYXYRRVVRQ-UHFFFAOYSA-N
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Description

2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole is a heterocyclic compound that features a unique fused ring system combining a naphthalene and thiazole moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a naphthalene derivative with a thioamide in the presence of a suitable catalyst can yield the desired thiazole compound. The reaction conditions often require controlled temperatures and solvents to ensure the proper formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole is unique due to its fused ring system combining naphthalene and thiazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,4a,5,6,7,8,8a,9-octahydrobenzo[f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h7-8H,1-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUMDYXYRRVVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3=C(CC2C1)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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